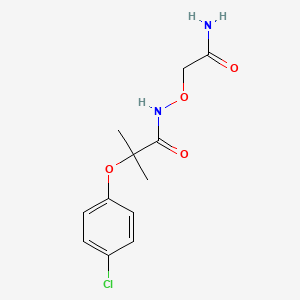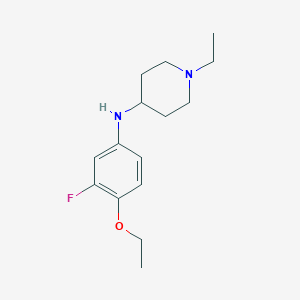![molecular formula C14H19BrN2O2 B6642071 1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B6642071.png)
1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as BRL-15572 and belongs to the class of pyrrolidine carboxamide derivatives. BRL-15572 has been found to exhibit promising pharmacological properties that make it a potential candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of BRL-15572 is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of various physiological processes, including pain perception, anxiety, and addiction. By modulating the activity of mGluR5, BRL-15572 may regulate the release of neurotransmitters and modulate neuronal activity, leading to its pharmacological effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. The compound has also been found to affect the activity of various brain regions, including the prefrontal cortex, amygdala, and hippocampus. BRL-15572 has been shown to reduce anxiety-like behavior and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BRL-15572 has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of BRL-15572 include its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in humans, and its safety profile has not been fully established.
Zukünftige Richtungen
There are several potential future directions for the research on BRL-15572. One area of interest is its potential applications in the treatment of addiction, particularly for opioid addiction. BRL-15572 has been found to reduce drug-seeking behavior in animal models, and further research is needed to determine its efficacy in humans. Another potential direction is the development of new derivatives of BRL-15572 with improved pharmacological properties, such as increased solubility and selectivity for specific receptors. Finally, the safety and tolerability of BRL-15572 in humans need to be established through clinical trials to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of BRL-15572 involves a multistep process that starts with the reaction of 2-bromo-5-hydroxy-3-methylbenzaldehyde with methylamine to produce the intermediate 1-(5-bromo-2-hydroxy-3-methylphenyl)methylamine. The intermediate is then reacted with pyrrolidine-2-carboxylic acid to yield BRL-15572. The synthesis of BRL-15572 has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antinociceptive, anxiolytic, and antidepressant effects in preclinical studies. BRL-15572 has also been shown to have potential applications in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-9-6-11(15)7-10(13(9)18)8-17-5-3-4-12(17)14(19)16-2/h6-7,12,18H,3-5,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFQOOLRTNJVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN2CCCC2C(=O)NC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)

![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)



